Alisertib: A Technical Guide to a Selective Aurora A Kinase Inhibitor
Alisertib: A Technical Guide to a Selective Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1] Its targeted inhibition of Aurora A disrupts critical steps in cell division, leading to mitotic arrest, apoptosis, and tumor growth inhibition. This technical guide provides an in-depth overview of Alisertib, encompassing its mechanism of action, effects on cellular signaling pathways, and key preclinical and clinical findings. Detailed experimental protocols and comprehensive data summaries are presented to support further research and development efforts in oncology.
Introduction: The Role of Aurora A Kinase in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis.[2] Aurora A kinase is a key regulator of G2/M transition, centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with chromosomal instability and poor prognosis, making it a compelling therapeutic target.[4] Alisertib was developed as a second-generation Aurora A kinase inhibitor to selectively target this oncogenic driver.[1]
Alisertib: Mechanism of Action
Alisertib is an ATP-competitive inhibitor of Aurora A kinase.[5][6] It selectively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288, which is essential for its activation.[5][7] This inhibition leads to a cascade of downstream effects, primarily centered on the disruption of mitotic processes.
The primary consequences of Aurora A inhibition by Alisertib include:
-
Delayed Mitotic Entry and G2/M Arrest: Alisertib treatment causes cells to accumulate in the G2/M phase of the cell cycle.[3][7][8]
-
Defective Mitotic Spindles: Inhibition of Aurora A leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles.[7][9]
-
Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is disrupted in the presence of Alisertib.[7][9]
-
Induction of Apoptosis and Autophagy: The mitotic disruption caused by Alisertib can trigger programmed cell death (apoptosis) and autophagy.[2][3][10] This can occur directly from mitosis or following mitotic slippage.[7][9]
-
Endoreduplication and Polyploidy: Cells that fail to properly complete mitosis may undergo endoreduplication, leading to polyploidy.[11]
The selectivity of Alisertib for Aurora A over Aurora B is a key characteristic, with studies showing it to be over 200-fold more selective for Aurora A in cellular assays.[8][9][10] This selectivity is crucial as the inhibition of Aurora B is associated with a different set of cellular phenotypes and toxicities.
Quantitative Data: In Vitro Potency and Efficacy
The following tables summarize the in vitro potency and efficacy of Alisertib across various assays and cell lines.
Table 1: Kinase Inhibitory Potency of Alisertib
| Kinase | Assay Type | IC50 (nM) | Reference(s) |
| Aurora A | Cell-free | 1.2 | [5][8][10] |
| Aurora B | Cell-free | 396.5 | [5][8][10] |
| Aurora A | Cell-based | 6.7 | [8] |
| Aurora B | Cell-based | 1,534 | [8] |
Table 2: Anti-proliferative Activity of Alisertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MM.1S | Multiple Myeloma | 0.003-1.71 | [10] |
| OPM1 | Multiple Myeloma | 0.003-1.71 | [10] |
| HT29 | Colorectal Cancer | 0.06 - >5 | [12][13] |
| Caco-2 | Colorectal Cancer | Not specified | [3] |
| HCT-116 | Colorectal Cancer | Not specified | [8] |
| MCF7 | Breast Cancer | 17.13 | [14] |
| MDA-MB-231 | Breast Cancer | 12.43 | [14] |
| SKOV3 | Ovarian Cancer | Not specified | [15] |
| OVCAR4 | Ovarian Cancer | Not specified | [15] |
| PANC-1 | Pancreatic Cancer | Not specified | [16] |
| BxPC-3 | Pancreatic Cancer | Not specified | [16] |
| CRL-2396 | T-cell Lymphoma | 0.08-0.1 | [11] |
| TIB-48 | T-cell Lymphoma | 0.08-0.1 | [11] |
Signaling Pathways Modulated by Alisertib
Alisertib's inhibition of Aurora A kinase initiates a series of downstream effects on various signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.
Cell Cycle Regulation Pathway
Alisertib's primary impact is on the G2/M phase of the cell cycle. By inhibiting Aurora A, it disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged mitotic arrest. Key proteins modulated in this pathway include Cyclin B1, CDK1, p21, p27, and p53.[3][5][17]
Apoptosis Induction Pathway
The mitotic catastrophe induced by Alisertib often leads to apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[2][17] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9 and 3.[2]
PI3K/Akt/mTOR and MAPK Signaling Pathways
Alisertib has also been shown to modulate key survival pathways. Studies have indicated that Alisertib can inhibit the PI3K/Akt/mTOR and p38 MAPK signaling pathways, while activating the AMPK signaling pathway.[2][14][16] The inhibition of these pro-survival pathways contributes to the anti-tumor effects of Alisertib.
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol describes a radioactive Flashplate enzyme assay to determine the in vitro inhibitory activity of Alisertib against Aurora A kinase.
Materials:
-
Recombinant Aurora A kinase (expressed in Sf9 cells and purified)
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20
-
Alisertib (dissolved in DMSO)
-
Image FlashPlates (PerkinElmer)
Procedure:
-
Prepare a reaction mixture containing 5 nM Aurora A kinase, 2 µM peptide substrate, and 3.3 µCi/mL [γ-³³P]ATP (at 2 µM) in the assay buffer.
-
Add increasing concentrations of Alisertib to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the FlashPlate manufacturer's instructions.
-
Read the plates on a suitable microplate scintillation counter to quantify the incorporation of ³³P into the biotinylated peptide substrate.
-
Calculate the IC50 value, which is the concentration of Alisertib that inhibits 50% of the Aurora A kinase activity.[10]
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of Alisertib on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Alisertib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alisertib for 24, 48, or 72 hours.[10] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[18]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression and phosphorylation status in cells treated with Alisertib.
Materials:
-
Cells treated with Alisertib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Aurora A, total Aurora A, cleaved PARP, cleaved Caspase-3, Cyclin B1, p53, p21, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.[19]
Preclinical and Clinical Development
Preclinical Studies
Alisertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, including xenografts of solid tumors and hematologic malignancies.[9][20][21] In vivo studies have shown that Alisertib can inhibit tumor growth and induce tumor regression in models of lymphoma, neuroblastoma, and other cancers.[8][22] Pharmacodynamic studies in xenograft models have confirmed that Alisertib inhibits Aurora A kinase in tumors, as evidenced by a decrease in bipolar and aligned chromosomes.[8][21]
Clinical Trials
Alisertib has been evaluated in numerous clinical trials for both solid tumors and hematologic malignancies, both as a monotherapy and in combination with other agents.[23][24][25] Phase I and II studies have been conducted in patients with breast cancer, small cell lung cancer, peripheral T-cell lymphoma, and sarcoma, among others.[20][24][25][26][27] While the results have been mixed, clinical activity has been observed in certain patient populations.[26] Common treatment-related adverse events include neutropenia, leukopenia, and febrile neutropenia.[24] Ongoing and future clinical trials are focused on identifying predictive biomarkers to select patients most likely to benefit from Alisertib therapy.[24]
Mechanisms of Resistance
Resistance to Alisertib can develop through various mechanisms. Preclinical studies have suggested that endoreduplication and the subsequent activation of DNA damage response pathways may contribute to acquired resistance.[28] Upregulation of the PI3K/Akt/mTOR pathway has also been implicated in both intrinsic and acquired resistance to Alisertib.[20] Furthermore, in some contexts, Aurora A inhibition can lead to the upregulation of PD-L1, suggesting a potential mechanism of immune evasion.[29] Understanding these resistance mechanisms is crucial for developing effective combination therapies.
Conclusion
Alisertib is a highly selective and potent inhibitor of Aurora A kinase with a well-defined mechanism of action centered on the disruption of mitosis. Its ability to induce cell cycle arrest, apoptosis, and autophagy provides a strong rationale for its development as an anti-cancer agent. While clinical efficacy has been observed in some settings, further research is needed to optimize its therapeutic use, potentially through biomarker-driven patient selection and rational combination strategies that address mechanisms of resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the therapeutic potential of Alisertib in oncology.
References
- 1. Facebook [cancer.gov]
- 2. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purmorphamine.com [purmorphamine.com]
- 5. mdpi.com [mdpi.com]
- 6. Alisertib | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy Alisertib from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Facebook [cancer.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. curetoday.com [curetoday.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
